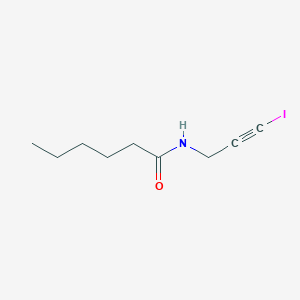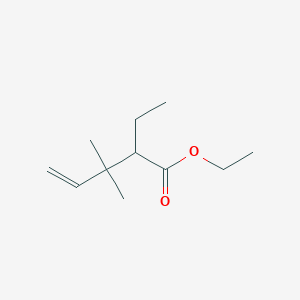
Cyclopentane, 1-methyl-3-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentane, 1-methyl-3-methylene- is an organic compound with the molecular formula C7H12. It is a derivative of cyclopentane, where one hydrogen atom is replaced by a methyl group and another by a methylene group. This compound is a colorless liquid with a faint odor and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentane, 1-methyl-3-methylene- can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methyl iodide, followed by dehydrohalogenation to introduce the methylene group. Another method includes the reaction of cyclopentanone with methylmagnesium bromide, followed by dehydration to form the desired compound .
Industrial Production Methods
Industrial production of cyclopentane, 1-methyl-3-methylene- typically involves catalytic processes. One such method is the catalytic hydrogenation of 1-methyl-3-methylenecyclopentene using a palladium catalyst. This process is efficient and yields high purity products .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentane, 1-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentanone derivatives.
Reduction: Hydrogenation can convert it to cyclopentane derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine under UV light.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Cyclopentane, 1-methyl-3-methylene- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving cyclopentane derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of cyclopentane, 1-methyl-3-methylene- involves its interaction with various molecular targets. In oxidation reactions, it undergoes electron transfer processes to form cyclopentanone derivatives. In reduction reactions, it accepts hydrogen atoms to form cyclopentane derivatives. The methylene group in the compound is highly reactive and participates in various addition and substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane: A saturated cyclic hydrocarbon with the formula C5H10.
Methylcyclopentane: A derivative of cyclopentane with a single methyl group.
Cyclopentene: An unsaturated cyclic hydrocarbon with a double bond.
Uniqueness
Cyclopentane, 1-methyl-3-methylene- is unique due to the presence of both a methyl and a methylene group, which imparts distinct chemical reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Propiedades
Número CAS |
64658-16-8 |
|---|---|
Fórmula molecular |
C7H12 |
Peso molecular |
96.17 g/mol |
Nombre IUPAC |
(1R)-1-methyl-3-methylidenecyclopentane |
InChI |
InChI=1S/C7H12/c1-6-3-4-7(2)5-6/h7H,1,3-5H2,2H3/t7-/m1/s1 |
Clave InChI |
BMLMXLRJGCBOOF-SSDOTTSWSA-N |
SMILES isomérico |
C[C@@H]1CCC(=C)C1 |
SMILES canónico |
CC1CCC(=C)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(ethylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504128.png)
![4-[(4-Phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14504142.png)

![4-[(Naphthalen-1-yl)amino]butan-2-one](/img/structure/B14504153.png)
![Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B14504165.png)
![4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol](/img/structure/B14504166.png)
![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)



![Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate](/img/structure/B14504201.png)



